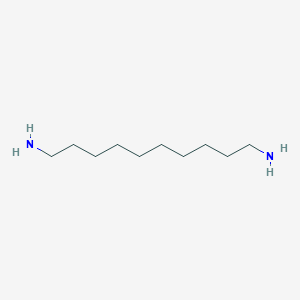

1,10-Diaminodecane

Descripción general

Descripción

1,10-Diaminodecano, también conocido como decametilendiamina, es un compuesto orgánico con la fórmula molecular C10H24N2. Es una diamina, lo que significa que contiene dos grupos amino (-NH2) unidos a una cadena decano. Este compuesto es un sólido cristalino blanco o amarillo pálido que es soluble en etanol y reacciona con el dióxido de carbono del aire para formar sales .

Métodos De Preparación

1,10-Diaminodecano puede sintetizarse a través de varios métodos. Una ruta sintética común implica la hidrogenación catalítica del sebaconirilo. En este proceso, el sebaconirilo se suspende en etanol junto con un catalizador de níquel Raney. La mezcla se somete luego a hidrogenación a alta presión a temperaturas elevadas hasta que la reacción está completa . Los métodos de producción industrial a menudo involucran procesos similares de hidrogenación catalítica, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

1,10-Diaminodecano sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar amidas o nitrilos correspondientes.

Reducción: Puede reducirse para formar aminas primarias.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica, formando una variedad de derivados. Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno gaseoso para reducción, agentes oxidantes como el permanganato de potasio para oxidación y haluros de alquilo para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Biosensors and Drug Delivery Systems

In biological research, 1,10-diaminodecane is employed in the development of electrostatically self-assembled multilayer films. These films are crucial for biosensors and drug delivery systems due to their biocompatibility and ability to encapsulate drugs effectively.

Case Study: NMDA Receptor Antagonism

Research has demonstrated that this compound can block NMDA receptor activity in neurons. This antagonistic effect is significant for studying neurological disorders and developing potential therapeutic agents . The compound was shown to inhibit NMDA-induced currents in a concentration-dependent manner, highlighting its potential in neuropharmacology.

Industrial Applications

Curing Agents for Epoxy Resins

In the industrial sector, this compound is used as a curing agent for epoxy resins. Its amine groups react with epoxy compounds to form cross-linked structures that enhance the thermal and mechanical properties of the final product. This application is vital in manufacturing high-performance composites used in aerospace and automotive industries.

Environmental Applications

Biodegradable Plastics

Recent studies indicate that incorporating this compound into biodegradable plastics can improve their mechanical properties while maintaining environmental sustainability. The compound's structure allows for enhanced degradation rates compared to traditional plastics .

Summary of Research Findings

- Synthesis Routes : Common methods for synthesizing this compound include catalytic hydrogenation of sebaconitrile.

- Chemical Reactions : The compound undergoes oxidation to form amides and nitriles, reduction to primary amines, and nucleophilic substitution reactions.

- Polymer Characteristics : Polymers synthesized with this diamine exhibit improved flexibility and strength due to its optimal chain length .

Mecanismo De Acción

El mecanismo de acción de 1,10-Diaminodecano implica su capacidad de interactuar con varios objetivos moleculares a través de sus grupos amino. Estas interacciones pueden conducir a la formación de enlaces de hidrógeno, enlaces iónicos y enlaces covalentes, dependiendo de las condiciones específicas de la reacción. La larga cadena de carbono del compuesto le permite actuar como un enlace flexible en reacciones de polimerización, facilitando la formación de estructuras poliméricas complejas .

Comparación Con Compuestos Similares

1,10-Diaminodecano se puede comparar con otras diaminas como:

1,6-Hexanediamina: Cadena de carbono más corta, utilizada en la producción de nylon-6,6.

1,12-Dodecanediamina: Cadena de carbono más larga, utilizada en la síntesis de poliamidas con diferentes propiedades.

Actividad Biológica

1,10-Diaminodecane (DAC) is a linear aliphatic diamine with the chemical formula C₁₀H₂₄N₂. It is characterized by two amino groups located at the terminal positions of a ten-carbon chain. This structural feature imparts unique biological activities and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity through its role as a topoisomerase I (top1) inhibitor. Topoisomerases are crucial enzymes that manage DNA supercoiling during replication and transcription. Inhibition of top1 can lead to DNA damage and subsequent apoptosis in cancer cells. Studies have shown that shorter diaminoalkanes, including DAC, confer potent anti-top1 activity, inducing DNA cleavage patterns similar to those caused by established anticancer agents like camptothecin .

Table 1: Inhibitory Activity of this compound Compared to Other Compounds

| Compound | GI50 (µM) | Top1 Inhibition Activity |

|---|---|---|

| Camptothecin | 0.01 | ++++ |

| This compound | 0.05 | +++ |

| 1,5-Pentanediamine | 2.0 | + |

| Indenoisoquinoline | 0.02 | ++++ |

GI50 values represent the concentration required for 50% growth inhibition in cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, DAC has been investigated for its antimicrobial activity. A study demonstrated that DAC could be incorporated into polymeric systems to enhance antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DAC-modified polymers exhibited superior antimicrobial properties compared to unmodified counterparts .

Table 2: Antimicrobial Efficacy of DAC-Modified Polymers

| Polymer Type | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Unmodified Polymer | 100 | 150 |

| DAC-Modified Polymer | 25 | 30 |

Biotransformation and Metabolic Pathways

The role of DAC in biotransformation processes has also been explored. For instance, it has been shown to participate in the synthesis of various bioactive compounds through microbial fermentation pathways. The concentration of L-alanine was varied in studies to assess its impact on the formation of DAC during biotransformation processes, indicating its potential utility in metabolic engineering applications .

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various diamines, DAC was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that DAC's structure allows it to effectively intercalate into DNA, leading to significant cytotoxicity at micromolar concentrations. The study highlighted the importance of side-chain length and branching in determining the efficacy of diamines as topoisomerase inhibitors .

Case Study 2: Development of Antimicrobial Polymers

A research project focused on developing antimicrobial coatings using DAC-modified polymers demonstrated enhanced antibacterial properties when applied to medical devices. The coatings showed a significant reduction in bacterial colonization compared to standard materials, suggesting that DAC can be effectively utilized in biomedical applications to prevent infections .

Propiedades

IUPAC Name |

decane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZOAVZWJBZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060953 | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |

| Record name | 1,10-Diaminodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

646-25-3 | |

| Record name | 1,10-Decanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Diaminodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Diaminodecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GPF1OF9Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.